

Application Note: Quantification of Elagolix Impurities by RP-HPLC

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Compound of Interest

Compound Name: *Elagolix*

Cat. No.: *B1671154*

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This document provides a detailed application note and protocol for the quantification of **Elagolix** and its process-related impurities and degradation products using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

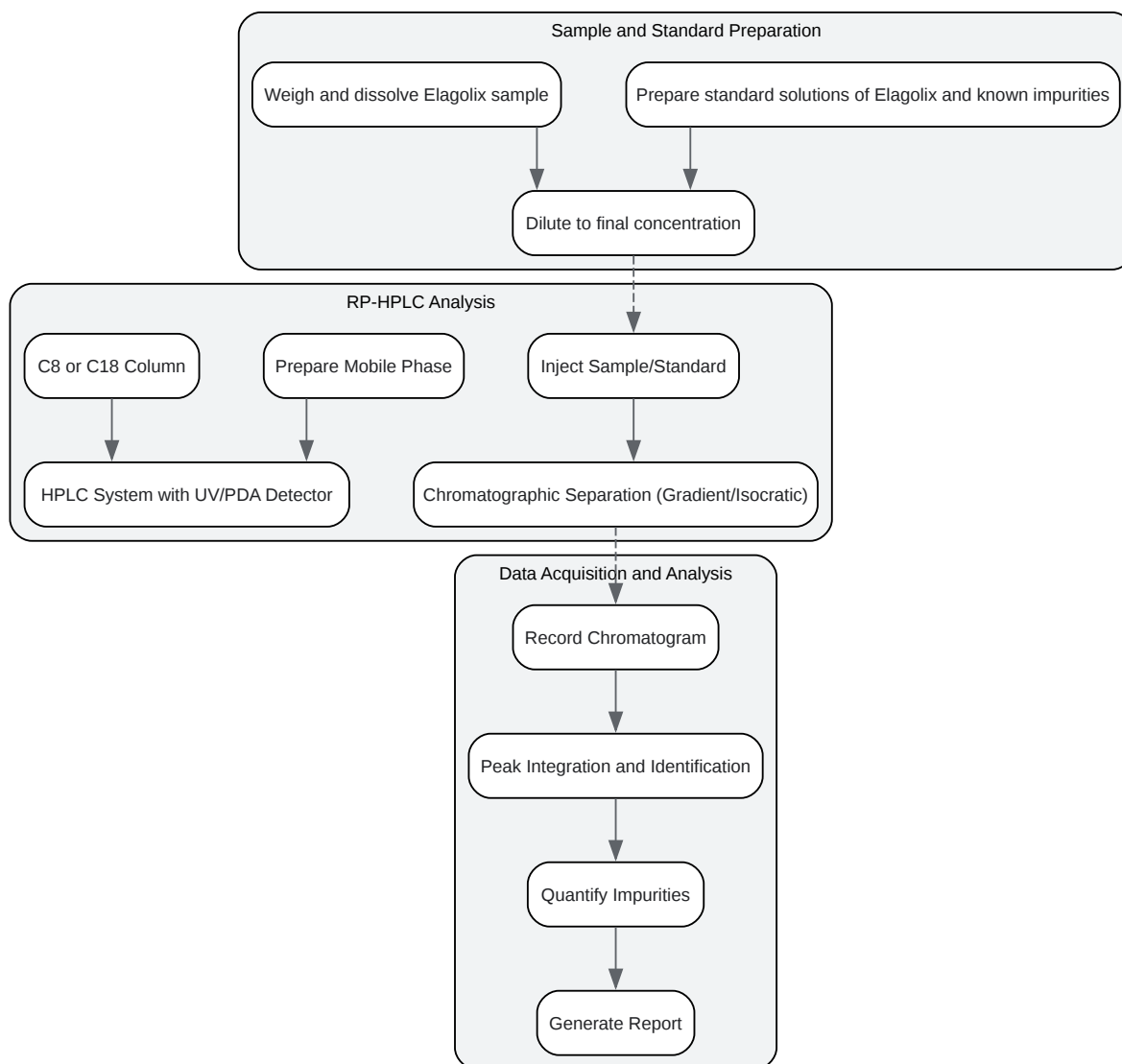
Introduction

Elagolix is a gonadotropin-releasing hormone (GnRH) antagonist used for the management of endometriosis-associated pain.[1] The manufacturing process and storage of **Elagolix** can lead to the formation of impurities that need to be monitored and controlled to ensure the safety and efficacy of the drug product. This application note describes a stability-indicating RP-HPLC method capable of separating **Elagolix** from its known impurities and degradation products.

Experimental Workflow

The general workflow for the quantification of **Elagolix** impurities by RP-HPLC involves several key steps from sample preparation to data analysis.

Figure 1: Experimental Workflow for RP-HPLC Analysis of Elagolix Impurities

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Caption: Figure 1: A flowchart illustrating the key stages of quantifying **Elagolix** impurities using RP-HPLC.

Experimental Protocols

Several RP-HPLC methods have been developed and validated for the analysis of **Elagolix** and its impurities. Below are the detailed protocols for three distinct methods.

Method 1: Gradient RP-HPLC with C8 Column

This method is suitable for the estimation of **Elagolix** and four of its known impurities.[\[1\]](#)[\[2\]](#)

- Chromatographic System: Waters Alliance HPLC system with a PDA detector.[\[1\]](#)[\[2\]](#)
- Column: Inertsil C8 (250 x 4.6 mm, 5 µm).[\[2\]](#)
- Mobile Phase:
 - Mobile Phase A: Phosphate buffer solution (pH adjusted to 3.5 with orthophosphoric acid).[\[1\]](#)[\[2\]](#)
 - Mobile Phase B: Acetonitrile.[\[1\]](#)[\[2\]](#)
- Gradient Program: A gradient elution is employed.[\[2\]](#)
- Flow Rate: 1.0 mL/min.[\[1\]](#)[\[2\]](#)
- Column Temperature: 35°C.[\[1\]](#)[\[2\]](#)
- Detection Wavelength: 275 nm.[\[1\]](#)[\[2\]](#)
- Injection Volume: Not specified, but typically 10-20 µL.
- Run Time: 40 minutes.[\[1\]](#)[\[2\]](#)

Method 2: Stability-Indicating RP-HPLC with C18 Column

This method has been developed using a Quality by Design (QbD) approach and is effective for forced degradation studies.[\[3\]](#)[\[4\]](#)

- Chromatographic System: Waters 2996 photodiode array detector.[3]
- Column: Inertsil ODS-3 C18 (250 x 4.6 mm, 5 μ).[3]
- Mobile Phase: A mixture of 0.05% trifluoroacetic acid and acetonitrile (55:45 v/v).[3]
- Elution Mode: Gradient.[3]
- Flow Rate: 1.0 mL/min.[3]
- Detection Wavelength: 275 nm.[3]
- Injection Volume: 10 μ L.[3]

Method 3: LC-MS Compatible RP-HPLC for Tablet Dosage Forms

This method is designed for the quantification of potential organic impurities in **Elagolix** sodium tablets and is compatible with mass spectrometry.[5][6]

- Chromatographic System: HPLC with UV detection, compatible with a mass spectrometer.[5][6]
- Column: ACE C18-PFP (250mm x 4.6mm, 5 μ m).[5][6]
- Mobile Phase:
 - Mobile Phase A: pH 5.6 acetate buffer and acetonitrile (95:5, %v/v).[5][6]
 - Mobile Phase B: Acetonitrile and methanol (90:10, %v/v).[5][6]
- Gradient Program: A gradient elution program is utilized.[5][6]
- Flow Rate: 1.3 mL/min.[5][6]
- Detection Wavelength: 210 nm.[5][6]
- Run Time: 46 minutes.[5][6]

Data Presentation

The following table summarizes the results from forced degradation studies performed on **Elagolix**, indicating the percentage of degradation observed under various stress conditions. This data is crucial for understanding the stability profile of the drug substance.

Stress Condition	Method Reference	% Degradation of Elagolix
Acid Hydrolysis	[3]	0.8%
Base Hydrolysis	[3]	0.62%
Oxidative	[5][6]	Significant degradation
Thermal	[3]	Not specified
Photolytic	[3]	Not specified

Note: "Significant degradation" indicates that degradation was observed, but the exact percentage was not provided in the cited source.

Conclusion

The presented RP-HPLC methods are demonstrated to be effective for the quantification of **Elagolix** and its impurities. The choice of method will depend on the specific requirements of the analysis, such as the need for a stability-indicating method or compatibility with mass spectrometry. The provided protocols and data serve as a valuable resource for researchers and scientists involved in the development and quality control of **Elagolix**.

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References

- 1. actascientific.com [actascientific.com]

- 2. actascientific.com [actascientific.com]
- 3. impactfactor.org [impactfactor.org]
- 4. [PDF] Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Elagolix Sodium using Quality by Design Approach | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS-Compatible Chromatographic Method for Quantification of Potential Organic Impurities of Elagolix Sodium in Tablet Dosage Form with Identification of Major Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
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